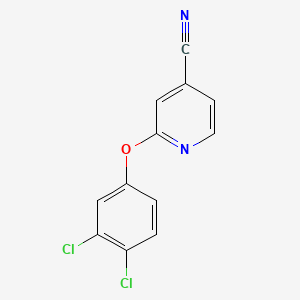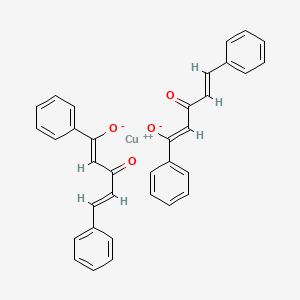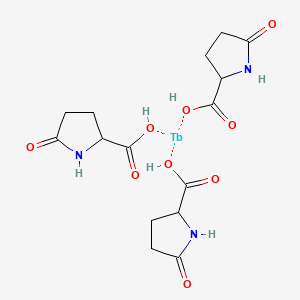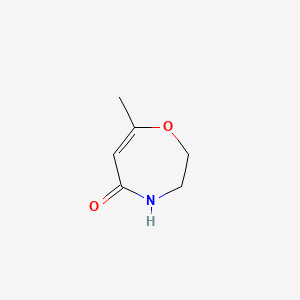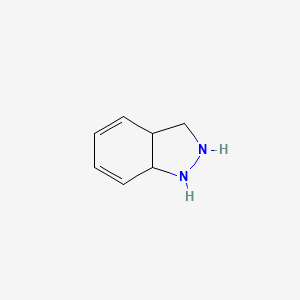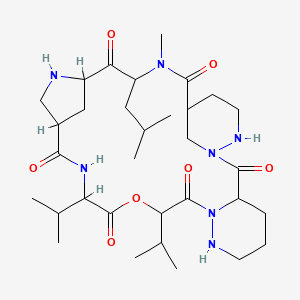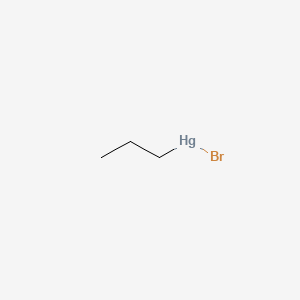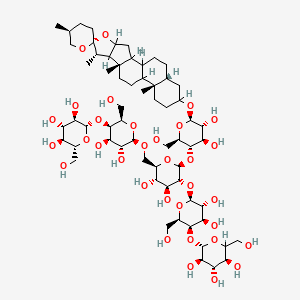
Yuccoside H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yuccoside H is a steroidal saponin derived from the Yucca plant, specifically from species such as Yucca filamentosa. Steroidal saponins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, like other saponins, has a complex structure that includes a steroidal aglycone linked to sugar moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Yuccoside H typically involves the extraction of saponins from the Yucca plant. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, the implementation of automated chromatographic systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Yuccoside H undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties and the aglycone.
Oxidation: The steroidal aglycone can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the steroidal structure, resulting in different stereoisomers.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Aglycone and various sugar moieties.
Oxidation: Hydroxylated steroidal derivatives.
Reduction: Reduced steroidal isomers.
Applications De Recherche Scientifique
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its role in cell signaling and membrane stabilization.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and nutraceuticals.
Mécanisme D'action
Yuccoside H exerts its effects primarily through its interaction with cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, this compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Yuccoside C: Another steroidal saponin from Yucca filamentosa with similar biological activities.
Dioscin: A saponin from Dioscorea species with comparable anti-inflammatory and anti-cancer properties.
Sarsasapogenin: A steroidal sapogenin found in various plants, known for its medicinal properties.
Uniqueness of Yuccoside H
This compound stands out due to its specific sugar moieties and the unique configuration of its steroidal aglycone. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
96638-43-6 |
|---|---|
Formule moléculaire |
C63H104O33 |
Poids moléculaire |
1389.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6R,7S,9S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C63H104O33/c1-22-7-12-63(84-20-22)23(2)36-29(96-63)14-28-26-6-5-24-13-25(8-10-61(24,3)27(26)9-11-62(28,36)4)85-56-49(81)44(76)53(34(19-68)89-56)94-60-54(95-59-50(82)45(77)52(33(18-67)90-59)93-58-47(79)41(73)38(70)31(16-65)87-58)42(74)39(71)35(91-60)21-83-55-48(80)43(75)51(32(17-66)88-55)92-57-46(78)40(72)37(69)30(15-64)86-57/h22-60,64-82H,5-21H2,1-4H3/t22-,23-,24+,25?,26?,27?,28?,29?,30+,31?,32+,33+,34+,35+,36?,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63+/m0/s1 |
Clé InChI |
VSYMAEVZKCKIES-PFXOOTJMSA-N |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC[C@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]2[C@@H]([C@H]([C@@H](C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



